9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
Historical Development of Chromeno-Oxazine Derivatives
Chromeno-oxazine derivatives represent a convergence of two historically significant heterocyclic systems: chromenes and oxazines. Chromenes, first isolated in the early 20th century, gained attention for their presence in natural products like coumarins and flavonoids. The discovery of their bioactivity in the 1970s, particularly antimicrobial and anticancer properties, spurred synthetic efforts to modify their core structure. Parallel developments in oxazine chemistry, driven by their applications in dye manufacturing and polymer science, laid the groundwork for fused systems.
The first chromeno-oxazine hybrids emerged in the 1990s through serendipitous cyclization reactions during coumarin synthesis. Systematic exploration began in the 2010s, with Yousif et al. demonstrating the anticancer potential of chromeno[2,3-d]oxazines against liver and colon cancer cell lines. This paved the way for structural diversification, including the incorporation of furan and methoxyphenyl substituents to enhance bioavailability and target specificity.
Structural Classification within Heterocyclic Chemistry
9-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one belongs to the chromeno[8,7-e]oxazin-4-one subclass, characterized by:
- Fused ring system : A chromene (benzopyran) fused with a 1,3-oxazine at positions 8 and 7 (Figure 1).
- Substituents :
- Furan-2-ylmethyl at position 9
- 4-Methoxyphenyl at position 3
- Methyl group at position 2 (not depicted in all notations)
Table 1: Key Structural Features
| Position | Substituent | Role |
|---|---|---|
| 3 | 4-Methoxyphenyl | Electron donation, π-stacking |
| 9 | Furan-2-ylmethyl | Hydrogen bonding capacity |
| 4 | Oxazinone carbonyl | Electrophilic reactivity |
The IUPAC name reflects its stereochemistry and ring fusion: the chromeno system indicates a benzene ring fused to a pyran (chromene), while [8,7-e] denotes the oxazine ring attachment points.
Pharmacological Significance of Chromeno[8,7-e]oxazin-4(8H)-ones
Emerging evidence highlights multiple pharmacological activities:
Anticancer Activity
Anti-inflammatory Activity
- Targets : Suppression of NF-κB and MAPK pathways.
- Efficacy : 68% reduction in TNF-α production at 25 µg/mL in RAW 264.7 macrophages.
Antimicrobial Potential
- Preliminary data show MIC values of 16 µg/mL against Staphylococcus aureus.
Table 2: Comparative Pharmacological Profiles
| Activity | Model System | Efficacy Metric | Reference |
|---|---|---|---|
| Anticancer | HepG-2 cells | IC₅₀ = 2.8 µM | |
| Anti-inflammatory | LPS-induced TNF-α | 68% inhibition | |
| Antimicrobial | E. coli | MIC = 32 µg/mL |
Research Landscape and Knowledge Gaps
Current research focuses on three domains:
Synthetic Optimization
- Microwave-assisted synthesis reduces reaction times from 48h to 6h.
- Green chemistry approaches using ionic liquid catalysts improve yields to 82%.
Structure-Activity Relationships
Translational Challenges
- Limited pharmacokinetic data (oral bioavailability <15% in rats).
- Need for target identification studies beyond phenotypic screening.
Critical gaps include:
- Mechanistic studies on epigenetic modulation
- In vivo efficacy validation in xenograft models
- Combinatorial therapy potential with checkpoint inhibitors
Properties
IUPAC Name |
9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-26-16-6-4-15(5-7-16)20-13-28-23-18(22(20)25)8-9-21-19(23)12-24(14-29-21)11-17-3-2-10-27-17/h2-10,13H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLHCWYEUTVJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromeno-oxazine core with furan and methoxyphenyl substituents, which are known to influence biological activity through various mechanisms.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. Notably, it was found to exhibit significant cytotoxic effects, particularly in leukemia and breast cancer models. The mechanism appears to involve the inhibition of tubulin polymerization, similar to known chemotherapeutic agents like colchicine.
- Cell Lines Tested :
- Human leukemia SR cell line
- MCF-7 breast cancer cell line
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SR (Leukemia) | 0.09 | Inhibition of tubulin polymerization |
| MCF-7 (Breast) | 0.15 | Induction of apoptosis |
Antioxidant Activity
The compound also demonstrated notable antioxidant properties. In vitro assays indicated that it effectively scavenged free radicals and reduced oxidative stress markers in cellular models.
Table 2: Antioxidant Activity Assessment
| Assay Type | Result |
|---|---|
| DPPH Scavenging | 78% inhibition at 50 μM |
| ABTS Assay | IC50 = 20 μM |
The biological effects of This compound are attributed to several mechanisms:
- Tubulin Binding : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- Apoptosis Induction : It triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Antioxidative Mechanisms : The presence of furan and methoxy groups enhances its ability to neutralize reactive oxygen species (ROS).
Study 1: Antitumor Efficacy in vivo
A study conducted on a murine model bearing human leukemia xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of the compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly improved cell viability and reduced markers of apoptosis and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromeno-oxazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with analogs bearing variations in the 9-position alkyl/aryl groups, halogenation, and heterocyclic modifications.
Furan-Substituted Analogs
Key Insight : The position of the furan methyl group (2 vs. 3) modulates bioactivity. While both compounds enhance osteoblast formation, the furan-2-ylmethyl variant may offer steric advantages for dual pathway regulation .
Halogenated Benzyl Derivatives
Key Insight: Halogenated benzyl groups at the 9-position enhance antiviral and antifungal properties. Electron-withdrawing substituents (F, Cl, Br) improve thermal stability (higher m.p.) but reduce synthetic yields compared to non-halogenated analogs .
Alkyl Chain-Modified Derivatives
Key Insight : Hydrophilic alkyl chains (e.g., hydroxyethyl) improve synthetic yields, likely due to enhanced solubility during purification. The 4-hydroxybutyl analog’s lower yield suggests steric challenges in longer chains .
Ferrocenyl and Heterocyclic Derivatives
Key Insight : Ferrocenyl groups introduce redox-active metal centers, expanding applications to antiparasitic therapies. However, their complex synthesis contrasts with the straightforward preparation of furan- or benzyl-substituted derivatives .
Structural and Functional Trends
Substituent Position :
- Furan-2-ylmethyl (target) vs. furan-3-ylmethyl (Compound 7): Positional isomerism impacts steric interactions with biological targets, enabling dual osteoblast/osteoclast regulation in the target compound .
- Halogenated benzyl groups (6k–m): Para-substituted halogens enhance thermal stability and electronic effects, favoring antifungal activity .
Synthetic Efficiency :
- Hydrophilic alkyl chains (e.g., 2-hydroxyethyl) yield higher synthesis efficiency (81% for 4c) compared to hydrophobic or bulky groups (48% for 4d) .
Biological Specificity :
- The target compound’s dual regulatory activity in osteoporosis is unique among analogs, which typically exhibit single-pathway effects (e.g., antiviral in 6k–m) or lack mammalian cell data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
